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Introduction

The precise spatial and temporal control of neuronal activity is crucial for understanding the
complexities of neural circuits. The integration of photolysis of caged neurotransmitters with
functional imaging techniques provides a powerful tool to dissect synaptic transmission and its
downstream effects. This application note details the use of DPNI-GABA, a nitroindoline-caged
GABA, in conjunction with calcium imaging to investigate GABAergic signaling. DPNI-GABA
offers significant advantages, including high water solubility, efficient photorelease with near-
UV and 405 nm light, and importantly, minimal pharmacological interference with GABAA
receptors at working concentrations compared to other caged GABA compounds.[1][2][3][4]

This document provides detailed protocols for preparing acute brain slices, applying DPNI-
GABA, and performing simultaneous two-photon uncaging and calcium imaging. The
presented methodologies and data will enable researchers to effectively implement this
technique to study the role of GABAergic inhibition in various neuronal processes.

Key Advantages of DPNI-GABA

» Reduced GABAA Receptor Antagonism: DPNI-GABA exhibits a much lower affinity for
GABAA receptors (ICso = 0.5 mM) compared to other caged GABA compounds, minimizing
alterations of endogenous synaptic transmission.[1][2][3]
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» Fast Photorelease Kinetics: The activation kinetics of GABAA receptors upon DPNI-GABA
photolysis are comparable to synaptic events, allowing for the precise mimicry of
physiological GABAergic transmission.[1][2]

o High Spatial Resolution: Laser-based uncaging of DPNI-GABA allows for highly localized
release of GABA, with a spatial resolution estimated to be around 2 um laterally and 7.5 pm
axially with a 1 um laser spot.[1][2]

 Efficient Uncaging: DPNI-GABA has a quantum yield of approximately 0.085, similar to the
widely used MNI-glutamate, ensuring efficient release of GABA upon photostimulation.[3][4]

Data Presentation
Table 1: Properties and Recommended Parameters for

DPNI-GABA
Parameter Value Reference
Molecular Weight 499.3 g/mol [5]
Quantum Yield ~0.085 [3114]
Excitation Wavelength Near-UV (355 nm) and 405 nm  [1][3][6][7]
GABAA Receptor ICso ~0.5 mM [11121[3]
Working Concentration (Bath) 0.62to0 1.89 mM [1]
Working Concentration (Puffer)  1-3 mM [61[7]
Spatial Resolution (Lateral) ~2 um [1][2]
Spatial Resolution (Axial) ~7.5 um [1][2]

Table 2: Example Parameters for Combined DPNI-GABA
Uncaging and Calcium Imaging
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Parameter Experimental Condition Reference

) Acute brain slices (e.g.,
Preparation ] [BI[O][10][11][12]
hippocampus, cerebellum)

Genetically Encoded (e.g.,
] ] GCaMP variants) or Chemical
Calcium Indicator [13][14][15][16]
Dyes (e.g., Fluo-4, Oregon

Green BAPTA)

o Bath application or local
DPNI-GABA Application ] o ] (11061171
perfusion via micropipette

) Pulsed UV laser (e.g., 355 nm)
Uncaging Laser _ [L][61[7]
or 405 nm diode laser

Two-photon laser scanning

Imaging System ) [17][18][19]
microscope

Imaging Laser Wavelength ~920 nm for GCaMP [20]

Uncaging Pulse Duration 0.3-1ms [61[7]

Resulting GABA-evoked
Fluorescence Change (Voltage  0.33% to 0.55% [6][7]

Sensitive Dye)

Signaling Pathways and Experimental Workflow
GABAergic Signaling Pathway
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Caption: DPNI-GABA uncaging leads to GABAA receptor activation, resulting in altered
intracellular calcium.

Experimental Workflow
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Caption: Workflow for integrating DPNI-GABA uncaging with two-photon calcium imaging.
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Experimental Protocols
Protocol 1: Acute Brain Slice Preparation

This protocol is adapted for obtaining viable brain slices for electrophysiology and imaging.[8]
[O1[10][11][12]

Materials:
e Anesthetic (e.g., isoflurane or ketamine/xylazine mixture)

* Ice-cold slicing solution (artificial cerebrospinal fluid - ACSF) containing (in mM): 124 NaCl, 5
KCI, 1.25 KH2PO4, 26 NaHCOs, 1.3 MgSOa4, 1.2 CaClz, 10 Dextrose, and 1 mM kynurenic
acid.[9] The solution must be continuously bubbled with 95% Oz / 5% CO: (carbogen).

¢ Vibrating microtome (vibratome)
e Recovery chamber with carbogenated ACSF at 34°C.

Procedure:

Anesthetize the animal according to approved institutional protocols.

o Perform transcardial perfusion with ice-cold, carbogenated slicing solution until the brain is
cleared of blood.

» Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.

e Mount the brain onto the vibratome stage. The orientation will depend on the brain region of
interest.

o Submerge the brain in the ice-cold, carbogenated slicing solution in the vibratome buffer tray.
o Cut slices at the desired thickness (typically 250-350 pum).

o Transfer the slices to a recovery chamber containing carbogenated ACSF at 34°C for at least
30 minutes.

» After recovery, maintain the slices at room temperature in carbogenated ACSF until use.
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Protocol 2: DPNI-GABA Application and Calcium
Imaging
This protocol outlines the procedure for loading cells with a calcium indicator (if not using

GECIs), applying DPNI-GABA, and performing the combined uncaging and imaging
experiment.

Materials:

Acute brain slices (from Protocol 1)

o Recording chamber for the microscope

e Carbogenated ACSF

« DPNI-GABA

¢ Calcium indicator (if applicable, e.g., Oregon Green BAPTA-1 AM or via patch pipette)
o Two-photon microscope equipped with:

o ATi:Sapphire laser for imaging (e.g., tuned to ~920 nm for GCaMP).

o Anindependent UV laser (e.g., 355 nm pulsed laser) or a 405 nm diode laser for
uncaging, coupled to the light path.

o Appropriate dichroic mirrors and filters to separate the imaging and uncaging light paths
and the emitted fluorescence.

Procedure:

» Slice Transfer: Place a brain slice in the recording chamber on the microscope stage and
continuously perfuse with carbogenated ACSF.

o Cell Identification: Identify the target neurons for recording. If using GECls, identify
fluorescently labeled cells.[13][14][15] If using a chemical dye, load the cells either by bolus
loading with the AM ester form or via a patch pipette containing the salt form of the dye.
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DPNI-GABA Application:

o Bath Application: Add DPNI-GABA to the perfusing ACSF to a final concentration of 0.5-
1.5 mM.[1]

o Local Perfusion: For more localized application and to conserve the compound, dissolve
DPNI-GABA (1-3 mM) in ACSF and apply it locally to the area of interest using a puffer
micropipette.[6][7]

Microscope Setup:

o Focus on the neuron of interest and select the dendritic or somatic region for uncaging
and imaging.

o Set the imaging laser to the appropriate wavelength for the calcium indicator (e.g., ~920
nm for GCaMP).

o Configure the uncaging laser to deliver short pulses (e.g., 0.3-1 ms) to a diffraction-limited
spot.[6][7]

Combined Uncaging and Imaging:
o Begin acquiring a time-series of fluorescence images (calcium imaging).

o During the acquisition, trigger the uncaging laser to release GABA at the desired location
and time.

o ltis crucial to ensure that the uncaging light does not interfere with the fluorescence
detection of the calcium indicator. This can be achieved by using appropriate filter sets and
by ensuring the uncaging wavelength is sufficiently separated from the indicator's
emission spectrum.[16]

Data Acquisition: Record the changes in fluorescence intensity in the region of interest
before, during, and after the uncaging event.

Data Analysis:

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b031509?utm_src=pdf-body
https://www.benchchem.com/product/b031509?utm_src=pdf-body
https://www.researchgate.net/publication/24408854_Laser_photolysis_of_DPNI-GABA_a_tool_for_investigating_the_properties_and_distribution_of_GABA_receptors_and_for_silencing_neurons_in_situ
https://www.benchchem.com/product/b031509?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0024911
https://pmc.ncbi.nlm.nih.gov/articles/PMC3191132/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0024911
https://pmc.ncbi.nlm.nih.gov/articles/PMC3191132/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5225261/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Define regions of interest (ROIs) corresponding to the stimulated area and other cellular
compartments.

o Calculate the change in fluorescence relative to the baseline (AF/F).

o Correlate the timing of the GABA uncaging with the observed changes in intracellular
calcium concentration.

Conclusion

The combination of DPNI-GABA photolysis and calcium imaging is a robust and precise
method for investigating the functional impact of GABAergic inhibition on neuronal signaling.
The protocols and data presented here provide a comprehensive guide for researchers to
successfully implement this technique. By leveraging the favorable properties of DPNI-GABA,
scientists can achieve high spatiotemporal resolution in manipulating inhibitory circuits, leading
to a deeper understanding of their role in brain function and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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